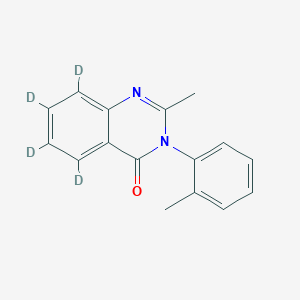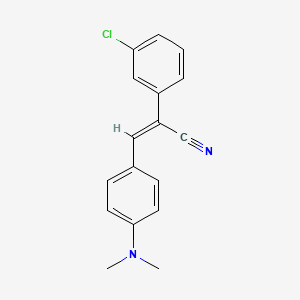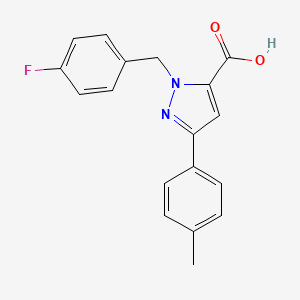
Methaqualone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methaqualone-d4 is a deuterated form of methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s. Methaqualone itself is known for its central nervous system depressant effects, similar to barbiturates. The deuterated version, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methaqualone-d4 typically involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride. The deuterated form is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic enrichment of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .
Chemical Reactions Analysis
Types of Reactions
Methaqualone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Methaqualone-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of methaqualone and its analogs.
Biology: Studying the metabolic pathways and biotransformation of methaqualone in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of methaqualone and its analogs.
Industry: Quality control and forensic analysis of methaqualone in pharmaceutical and forensic laboratories
Mechanism of Action
Methaqualone-d4, like methaqualone, exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. It binds to the transmembrane β(+) / α(–) subunit interface of the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion influx, leading to hyperpolarization of the neuron and subsequent CNS depression .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: Another quinazolinone derivative with similar sedative-hypnotic properties.
2-Methoxyqualone: A recently discovered analog with similar effects but different pharmacokinetic properties.
Barbiturates: Although structurally different, they share similar CNS depressant effects .
Uniqueness
Methaqualone-d4 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its isotopic stability allows for precise quantification and analysis in mass spectrometry, making it invaluable in research and forensic applications .
Properties
CAS No. |
60124-85-8 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i4D,5D,8D,9D |
InChI Key |
JEYCTXHKTXCGPB-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C(=N2)C)C3=CC=CC=C3C)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)

![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)






![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)
![4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047563.png)

